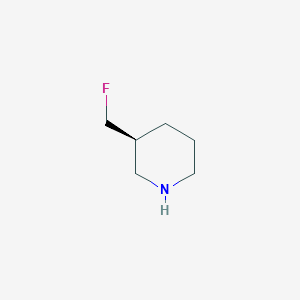

(S)-3-(Fluoromethyl)piperidine

Description

Significance of Chiral Fluorinated Amines in Modern Chemical Research

Chiral fluorinated amines are highly valued building blocks in medicinal chemistry. nih.gov The introduction of fluorine can significantly influence a molecule's properties. For instance, the strong electron-withdrawing nature of fluorine can lower the pKa of a nearby amine, which can in turn improve the bioavailability of a drug molecule. nih.govcas.cn The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. nih.govtandfonline.com

The chirality of these molecules adds another layer of complexity and importance. Since biological systems are inherently chiral, the different enantiomers of a drug can exhibit vastly different pharmacological activities. wikipedia.org Therefore, the ability to synthesize enantiomerically pure chiral fluorinated amines is crucial for the development of safe and effective pharmaceuticals. acs.orgnih.gov The demand for these compounds has spurred the development of novel synthetic methods to create stereogenic carbon-fluorine centers. psu.edu

Role of the Piperidine (B6355638) Core in Complex Molecule Construction

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and is a key component in numerous synthetic pharmaceuticals. lifechemicals.combeilstein-journals.orgtaylorfrancis.com Its prevalence is due in part to its three-dimensional structure, which provides a rigid scaffold that can be functionalized in a variety of ways to interact with biological targets. lifechemicals.com This "3D shape" and limited number of rotatable bonds allow for the creation of molecules with well-defined spatial arrangements, which is critical for achieving high-affinity and selective binding to proteins. lifechemicals.com

The synthesis of functionalized piperidines is a significant area of research in organic chemistry. beilstein-journals.orgrsc.orgbas.bg The development of multicomponent reactions has provided efficient and atom-economical routes to highly substituted piperidine derivatives. taylorfrancis.comacs.org Furthermore, the ability to control the stereochemistry of substituents on the piperidine ring is essential for the synthesis of complex, biologically active molecules. rsc.orgusm.edu The piperidine scaffold serves as a versatile platform for the construction of compounds with a wide range of pharmacological activities, including antibacterial, anesthetic, and antipsychotic properties. lifechemicals.comnih.gov

Historical Context of Fluorine Incorporation into Nitrogen Heterocycles

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, occurring in 1835. wikipedia.org However, it wasn't until the mid-20th century that the unique properties of fluorinated compounds began to be widely explored, leading to the development of materials like Teflon and the discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957. wikipedia.orgresearchgate.net The introduction of fluorine into drug molecules gained significant traction with the launch of the first fluoro-pharmaceutical, fludrocortisone, in 1954. acs.org

The incorporation of fluorine into nitrogen heterocycles, such as piperidine, presented its own set of challenges. Early methods often relied on harsh reagents and lacked selectivity. wikipedia.org The development of milder and more selective fluorinating agents has been a major focus of research. nih.govchim.it The synthesis of fluorinated N-heterocycles can be broadly categorized into two approaches: the direct fluorination of a pre-formed heterocycle or the construction of the heterocyclic ring from a fluorinated building block. nih.govbeilstein-journals.org Both strategies have seen significant advancements, enabling the synthesis of a diverse range of stereoselectively fluorinated nitrogen heterocycles. nih.gov

Overview of Synthetic Challenges for Enantiopure (S)-3-(Fluoromethyl)piperidine and Analogues

The synthesis of enantiopure this compound presents several synthetic hurdles. A primary challenge is the stereoselective introduction of the fluoromethyl group at the C3 position of the piperidine ring. acs.orgresearchgate.net Achieving high enantioselectivity in the formation of the carbon-fluorine bond is a significant focus in modern organofluorine chemistry. psu.edu

Several strategies have been developed to address these challenges. One common approach is the hydrogenation of fluorinated pyridine (B92270) precursors. acs.orgnih.gov However, this method can be complicated by competing hydrodefluorination reactions. nih.gov Another strategy involves the asymmetric synthesis of fluorinated building blocks that are then used to construct the piperidine ring. nih.gov Biocatalytic methods, such as enzymatic desymmetrization, have also emerged as powerful tools for accessing enantiopure fluorinated piperidines. acs.org The development of robust and scalable synthetic routes to enantiopure this compound and its analogues remains an active area of research, driven by the potential of these compounds in medicinal chemistry. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

(3S)-3-(fluoromethyl)piperidine |

InChI |

InChI=1S/C6H12FN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m1/s1 |

InChI Key |

XCFQIKQVRXAIEX-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)CF |

Canonical SMILES |

C1CC(CNC1)CF |

Origin of Product |

United States |

Computational and Theoretical Investigations of S 3 Fluoromethyl Piperidine and Fluorinated Piperidine Scaffolds

Conformational Analysis and Energetics

The spatial arrangement of the fluorine atom within the piperidine (B6355638) ring is a critical determinant of the molecule's physicochemical properties and biological activity. Computational chemistry provides powerful tools to dissect the subtle interplay of forces governing the conformational preferences of fluorinated piperidines. These investigations reveal that the conformational behavior is a complex balance of electrostatic interactions, stereoelectronic effects, steric hindrance, and solvation. d-nb.infonih.gov

High-level computational methods, such as Ab Initio and Density Functional Theory (DFT), have become indispensable for studying the conformational landscape of fluorinated piperidines. nih.govresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with extensive basis sets (e.g., def2-QZVPP), allow for the accurate determination of optimized geometries and the relative energies of different conformers. researchgate.netmdpi.com

These calculations are typically performed for isolated molecules in the gas phase and can be extended to model solvent effects using approaches like the Polarizable Continuum Model (PCM). researchgate.net By comparing the calculated free enthalpy differences (ΔG) between conformers, researchers can predict the dominant species in a given environment. These theoretical predictions have shown excellent qualitative agreement with experimental observations from NMR spectroscopy. nih.gov

A distinctive feature of many fluorinated piperidines, particularly their protonated forms, is the preference for the fluorine substituent to occupy an axial position, which contrasts with the typical equatorial preference dictated by sterics for larger substituents. researchgate.netresearchgate.net Computational studies have been crucial in elucidating the electronic origins of this "axial-F preference." d-nb.inforesearchgate.net

The primary driving forces include:

Charge-Dipole Interactions: In protonated piperidinium (B107235) ions, a strong, stabilizing electrostatic interaction occurs between the positively charged ammonium (B1175870) center (N⁺-H) and the partial negative charge on the axial fluorine atom (C-Fδ⁻). researchgate.netthieme-connect.de This C-F···H-N⁺ interaction is a dominant factor, stabilizing the axial conformer by as much as 5.0 kcal/mol over the equatorial one in some systems. researchgate.netresearchgate.net

Hyperconjugation: Stereoelectronic effects, specifically hyperconjugation, also contribute significantly to the stability of the axial conformer. d-nb.infonih.gov This involves the donation of electron density from an anti-periplanar C-H bonding orbital (σC-H) into the low-lying antibonding orbital of the C-F bond (σC-F). researchgate.netresearchgate.net This n→σ interaction, often termed the fluorine gauche effect, provides additional stabilization. researchgate.netacs.org

While steric repulsion and dipole minimization are also considered in computational models, they are generally found to be less influential compared to the powerful charge-dipole and hyperconjugative forces. researchgate.netresearchgate.net

Solvation plays a critical role in modulating the conformational equilibrium of fluorinated piperidines. d-nb.infonih.gov Computational investigations using continuum solvation models have demonstrated that the polarity of the solvent can significantly influence, and even invert, the preference for axial versus equatorial conformers. nih.gov

For instance, DFT calculations on N-protected 3,5-difluoropiperidines showed that while the equatorial conformer is favored in a low-polarity solvent like chloroform (B151607) (ε=4.81), the equilibrium shifts to favor the axial conformer in a high-polarity solvent like DMSO (ε=46.7). nih.gov This is because polar solvents can better stabilize the larger dipole moment often associated with the axial conformer. d-nb.info Computational analysis indicates a progressive stabilization of the more polar axial conformer as solvent polarity increases. d-nb.info This interplay between intramolecular stereoelectronic effects and intermolecular solvent interactions is a key principle in designing conformationally rigid scaffolds. nih.gov

| Compound Derivative | Solvent | ΔG (kcal/mol) (Solvent) | ΔG (kcal/mol) (Gas Phase) | Favored Conformation |

|---|---|---|---|---|

| 3-Fluoropiperidine (B1141850) (HCl-analogue) | Water | +4.8 | +1.8 | Axial |

| 3,5-Difluoropiperidine (HCl-analogue) | Water | +8.6 | +3.9 | Axial |

| 3-Fluoropiperidine (TFA-analogue) | Chloroform | +0.3 | - | Axial |

| cis-3-Fluoro-4-methylpiperidine (HCl-analogue) | Water | +6.2 | +3.6 | Axial |

| 3,3-Difluoropiperidine (HCl-analogue) | Water | +2.9 | -0.4 | Equatorial |

Data sourced from computational studies on various fluorinated piperidine analogues. researchgate.net Positive ΔG values indicate the axial conformer is more stable than the equatorial.

Reaction Mechanism Elucidation

Computational chemistry is also instrumental in understanding the mechanisms of reactions used to synthesize complex molecules like (S)-3-(Fluoromethyl)piperidine. By modeling reaction pathways, identifying transition states, and calculating activation energies, theoretical studies can explain observed stereochemical outcomes and guide the development of more efficient synthetic methods.

The asymmetric synthesis of fluorinated piperidines often relies on catalytic processes that create chiral centers with high fidelity. acs.org While specific transition state analyses for the synthesis of this compound are not extensively detailed, the general approach involves using DFT to model the key bond-forming steps. For example, in a catalytic hydrogenation, calculations would focus on the binding of the substrate to the chiral catalyst and the subsequent diastereoselective delivery of hydrogen. By comparing the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored. This analysis provides insight into the origins of enantioselectivity and can guide the optimization of catalysts and reaction conditions. nih.gov

Computational modeling has proven effective in predicting the stereochemical outcomes of key synthetic transformations. nih.gov A prominent example is the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors, which consistently yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Theoretical models can rationalize this outcome by analyzing the reaction pathway, which involves the substrate coordinating to the catalyst and undergoing hydrogenation from the less hindered face. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational strategies in modern drug discovery, enabling the design of novel ligands with enhanced potency and selectivity. These methods are particularly valuable for optimizing complex scaffolds like fluorinated piperidines, including this compound, by elucidating the key molecular features that govern biological activity. ijpras.comslideshare.netdrugdesign.orgyoutube.com

A QSAR model establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For piperidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully employed. These analyses investigate the influence of steric and electrostatic fields on ligand binding. For instance, a CoMFA study on piperidine-based analogues of cocaine revealed that both steric and electrostatic interactions are crucial for their binding affinity at the dopamine (B1211576) transporter (DAT). nih.gov The resulting contour maps provide a visual guide for designing new inhibitors by indicating regions where steric bulk is favored or disfavored and where specific electrostatic properties would be beneficial. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. slideshare.net For piperidine-containing ligands, pharmacophore models often include key features such as hydrophobic groups, aromatic rings, hydrogen bond donors/acceptors, and a positive ionizable feature, typically the piperidine nitrogen. nih.govnih.govrsc.org A widely accepted pharmacophore model for ligands of the Sigma 1 Receptor (S1R), a target for many piperidine-based compounds, consists of a central basic core (the positive ionizable group) linking two hydrophobic pockets. nih.govrsc.org The precise spatial distance between these hydrophobic features is critical for potent and selective binding. nih.gov Such models are instrumental in virtual screening campaigns to identify novel compounds from large chemical databases that fit the pharmacophoric requirements. slideshare.netnih.gov

The development of robust QSAR and pharmacophore models relies on high-quality data and rigorous statistical validation. nih.gov Parameters such as the correlation coefficient (r²), the leave-one-out cross-validated coefficient (q² or Q²LOO), and the root mean square error (RMSE) are used to assess the stability, robustness, and predictive power of the generated models. nih.gov

Table 1: Examples of Statistical Validation Parameters in QSAR Studies of Piperidine Derivatives

| QSAR Model Type | Target/Compound Class | r² (Correlation Coefficient) | q² or Q²LOO (Cross-validated r²) | Key Finding | Reference |

|---|---|---|---|---|---|

| CoMFA | Piperidine-based analogues of cocaine (DAT inhibitors) | 0.993 | 0.849 | Steric and electrostatic interactions are both important for binding. | nih.gov |

| GA-MLR | Furan-pyrazole piperidine derivatives (Akt1 inhibitors) | 0.742 - 0.832 | 0.684 - 0.796 | Model based on 3D and 2D autocorrelation descriptors showed good predictive ability. | nih.gov |

| PLSR | PfM18AAP inhibitors | 0.88 | Not specified | Model showed the highest correlation among several QSAR methods tested. | nih.gov |

By integrating these computational approaches, researchers can rationally design fluorinated piperidine scaffolds like this compound. The fluorine atom can modulate key physicochemical properties such as basicity (pKa) and lipophilicity, which in turn affect target binding and pharmacokinetic profiles. QSAR and pharmacophore models can precisely guide how and where to introduce fluorine or other substituents to optimize these properties for a desired therapeutic outcome.

Chemoinformatics and Library Design for Synthetic Method Evaluation and Advancement

Chemoinformatics provides the essential tools for managing and analyzing the vast chemical data generated during drug discovery, playing a critical role in the design of compound libraries and the evaluation of synthetic strategies for scaffolds like this compound. taylorfrancis.com It enables the systematic exploration of chemical space and the assessment of molecular properties to prioritize compounds for synthesis and testing. taylorfrancis.com

A key application of chemoinformatics in this context is the in silico analysis of fluorinated piperidine libraries. Researchers have synthesized libraries of fluorinated piperidines and used chemoinformatic tools to evaluate the effect of fluorination on various molecular properties. nih.govacs.org For example, calculated properties such as pKa, lead-likeness, and three-dimensionality (e.g., using Principal Moments of Inertia, PMI) are assessed to determine the suitability of these scaffolds as fragments for fragment-based drug discovery (FBDD). nih.govacs.orgwhiterose.ac.uk Studies have shown that introducing fluorine atoms into the piperidine ring can significantly lower the basicity (pKa), a property often correlated with reduced affinity for the hERG channel and thus lower potential for cardiac toxicity. nih.govacs.org

Library design is another area where chemoinformatics is indispensable. Virtual libraries of fluorinated piperidines can be generated by enumerating various substitution patterns and stereoisomers. whiterose.ac.uk These virtual libraries are then analyzed for their diversity and coverage of 3D chemical space. whiterose.ac.ukwhiterose.ac.uk For instance, a virtual library of 80 fragments derived from 20 different regio- and diastereoisomers of substituted piperidines was analyzed to confirm that it consisted of 3D molecules with properties suitable for FBDD campaigns. whiterose.ac.ukwhiterose.ac.uk This computational pre-assessment is crucial for designing focused and efficient synthetic efforts, ensuring that the synthesized compounds are novel, diverse, and possess drug-like properties. nih.gov

Furthermore, chemoinformatic analysis supports the evaluation and advancement of synthetic methodologies. By creating virtual libraries based on proposed synthetic routes, chemists can assess the novelty and utility of the resulting chemical space. whiterose.ac.uk This allows for the prioritization of synthetic methods that yield molecules with desirable 3D shapes and physicochemical properties, moving away from the predominantly flat, 2D molecules that have historically populated screening collections. whiterose.ac.ukwhiterose.ac.uk The concise synthesis of diverse fluorinated piperidines, guided by chemoinformatic evaluation, has led to the identification of novel scaffolds with potential biological activity, such as inhibitors of the SARS-CoV-2 main protease (3CLPro). nih.govacs.org

Table 2: Chemoinformatic Parameters for Evaluating Fluorinated Piperidine Libraries

| Parameter | Description | Significance in Scaffold Design | Reference |

|---|---|---|---|

| pKa | The negative log of the acid dissociation constant; a measure of basicity for the piperidine nitrogen. | Modulates target interaction and ADME properties; lower basicity is linked to reduced hERG liability. | nih.govacs.org |

| Lead-likeness | Compliance with property ranges typical for lead compounds (e.g., molecular weight, logP). | Assesses the potential of a scaffold to be developed into a drug candidate. | nih.gov |

| Three-dimensionality (e.g., PMI, Fsp³) | Measures the non-flatness of a molecule (Fraction of sp³ carbons, Principal Moments of Inertia). | Enhances exploration of novel chemical space and can improve binding specificity and physicochemical properties. | nih.govwhiterose.ac.uk |

| Virtual Library Analysis | In silico enumeration of accessible compounds from a given scaffold or synthetic route. | Evaluates the diversity and property space covered by a synthetic method before committing resources. | whiterose.ac.ukwhiterose.ac.uk |

Strategic Applications of S 3 Fluoromethyl Piperidine As a Chiral Building Block in Advanced Chemical Research

Design Principles for Fluorine in Chiral Scaffolds

The introduction of a fluoromethyl group into the chiral piperidine (B6355638) scaffold is a deliberate design choice aimed at leveraging the unique stereoelectronic properties of fluorine to control the three-dimensional structure and physicochemical characteristics of the molecule.

Modulating Stereoelectronic and Conformational Behavior of the Piperidine Ring

The conformational preference of the piperidine ring in (S)-3-(Fluoromethyl)piperidine is governed by a delicate interplay of steric and stereoelectronic effects. While direct experimental data on the conformational equilibrium of this compound is not extensively documented, valuable insights can be drawn from computational studies on related 3-fluoro and 3-trifluoromethylpiperidines.

The chair conformation of the piperidine ring can exist in two forms: one with the fluoromethyl group in an axial position and the other with it in an equatorial position. The preference for one over the other is influenced by several factors:

Steric Hindrance: Generally, bulky substituents prefer the equatorial position to minimize steric clashes with axial hydrogens. The fluoromethyl group, being larger than a hydrogen atom, would be expected to favor the equatorial orientation based on sterics alone.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, can play a significant role in stabilizing specific conformations. In the axial conformer, there can be a stabilizing interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ) of the C-C bond of the fluoromethyl group, an effect analogous to the anomeric effect. researchgate.net Similarly, interactions between the C-H bonds on the piperidine ring and the antibonding orbital of the C-F bond (σC-F) can also contribute to conformational stability. d-nb.infonih.gov These hyperconjugative interactions can favor the axial orientation of the fluorinated substituent. d-nb.infonih.gov

Electrostatic Interactions: The polarity of the C-F bond can lead to significant intramolecular electrostatic interactions. In the protonated form of the piperidine, a charge-dipole interaction between the positive charge on the nitrogen and the partial negative charge on the fluorine atom can strongly favor the axial conformation where these groups are in closer proximity. d-nb.infonih.gov

Computational studies on 3-fluoropiperidine (B1141850) have shown a strong preference for the axial conformation, particularly in polar solvents and in the protonated state, driven by these stereoelectronic forces. d-nb.inforesearchgate.net For the larger trifluoromethyl group at the 3-position, a computational study indicated that while the anomeric effect is pronounced in the axial position, the increased steric penalty can favor the equatorial conformer. researchgate.net Given that the fluoromethyl group is intermediate in size and electronic properties between a fluorine atom and a trifluoromethyl group, the conformational landscape of this compound is likely to be a nuanced balance of these competing effects.

| Factor | Favors Axial Conformer | Favors Equatorial Conformer | Relevance to this compound |

|---|---|---|---|

| Steric Hindrance | ✓ | The size of the fluoromethyl group introduces some steric preference for the equatorial position. | |

| Hyperconjugation | ✓ | Potential for stabilizing nN → σC-C and σC-H → σC-F interactions. d-nb.infonih.gov | |

| Electrostatic Interactions | ✓ | Particularly significant in the protonated form, stabilizing the axial conformer through charge-dipole interactions. d-nb.infonih.gov |

Impact on Molecular Lipophilicity and Polarity for Scaffold Design and Optimization

The introduction of fluorine is a widely used strategy to modulate the lipophilicity of drug candidates, which in turn affects their solubility, permeability, and plasma protein binding. Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP).

| Compound Analogue | Calculated/Expected LogP | Effect of Fluorination |

|---|---|---|

| 3-Methylpiperidine | ~1.5 - 2.0 | Baseline |

| This compound | Expected to be lower than 3-methylpiperidine | Increases polarity, potentially reducing lipophilicity. |

| 3-(Trifluoromethyl)piperidine | ~1.8 | Increases lipophilicity compared to the parent piperidine. nih.gov |

Influence on Bioavailability and Metabolic Stability in Scaffold Development through Fluorine Substitution

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. d-nb.info

In the context of this compound, the fluoromethyl group can serve as a "metabolic shield." If the corresponding methyl-substituted analog is susceptible to oxidative metabolism at the methyl group (hydroxylation), the introduction of a fluorine atom can block this metabolic pathway, thereby increasing the half-life and bioavailability of the compound. researchgate.net

Furthermore, the electron-withdrawing nature of the fluoromethyl group can influence the metabolic stability of adjacent positions on the piperidine ring. By altering the electronic properties of the molecule, the fluoromethyl group can deactivate neighboring C-H bonds towards oxidative metabolism.

Improved metabolic stability generally leads to enhanced oral bioavailability, as a greater fraction of the administered dose reaches systemic circulation unmetabolized. While specific bioavailability data for this compound is not available, the strategic use of fluorination to improve this property is a well-established principle in drug design. nih.gov

Integration into Complex Heterocyclic Frameworks

As a chiral building block, this compound provides a versatile platform for the synthesis of more complex and functionally diverse heterocyclic structures with precisely controlled stereochemistry.

Development of Novel Fluorinated Piperidine Derivatives with Defined Stereochemistry

The enantiopure nature of this compound is a critical asset in the synthesis of stereochemically defined molecules. The development of novel fluorinated piperidine derivatives often involves the functionalization of the nitrogen atom or other positions on the piperidine ring. The presence of the chiral fluoromethyl group can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of complex structures.

The synthesis of highly substituted piperidine analogs is an active area of research, with numerous methods being developed to construct these valuable scaffolds. ajchem-a.com The use of chiral fluorinated building blocks like this compound in these synthetic routes ensures that the final products possess the desired three-dimensional arrangement, which is often crucial for biological activity.

Role in Scaffold Hopping and Bioisosteric Replacement Strategies for Molecular Diversification

Scaffold hopping is a powerful strategy in drug discovery where the core structure of a known active compound is replaced with a structurally different scaffold to identify novel chemotypes with similar or improved biological activity and better drug-like properties. nih.govnih.govnih.gov this compound can be employed in scaffold hopping to replace other cyclic or acyclic cores, introducing the favorable properties of the fluorinated piperidine motif.

Bioisosteric replacement is a related concept where one functional group is exchanged for another with similar steric and electronic properties to modulate the molecule's activity and pharmacokinetics. The fluoromethyl group is a bioisostere of the methyl group and the hydroxyl group. Replacing a methyl group with a fluoromethyl group can block metabolic oxidation, while replacing a hydroxyl group can alter hydrogen bonding capacity and lipophilicity. tandfonline.com

The use of this compound in these molecular diversification strategies allows for the systematic exploration of chemical space around a biological target, leading to the discovery of new lead compounds with optimized properties.

Enabling Fragment-Based Drug Discovery (FBDD) Libraries

Fragment-Based Drug Discovery (FBDD) has become a cornerstone approach for identifying lead compounds in modern pharmaceutical research. whiterose.ac.ukrsc.org This method relies on screening collections of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. whiterose.ac.uk A significant challenge in FBDD is the prevalence of flat, two-dimensional molecules, primarily based on aromatic scaffolds, within screening libraries. whiterose.ac.ukrsc.orgresearchgate.netwhiterose.ac.ukresearchgate.net To address this limitation and explore a wider range of chemical space, there is a growing demand for novel, three-dimensional (3D) fragments. researchgate.netresearchgate.net this compound emerges as a strategic building block for constructing such 3D fragment libraries. Its inherent structural features—a saturated heterocyclic ring, a defined stereocenter, and a functionalized side chain containing fluorine—provide a robust scaffold for generating fragments with superior physicochemical and conformational properties.

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products, valued for its defined three-dimensional structure. nih.govnih.govmdpi.comresearchgate.net Unlike flat aromatic rings that dominate many fragment libraries, the sp3-hybridized carbon atoms of the piperidine ring enforce a distinct chair-like conformation. mdpi.com The incorporation of this compound into fragment libraries capitalizes on this inherent three-dimensionality.

The chirality at the C3 position, fixed in the (S)-configuration, introduces a precise spatial arrangement of the fluoromethyl substituent. This stereochemical control is crucial for defining the fragment's interaction with the complex, chiral environment of a protein's binding site. The orientation of the fluoromethyl group, whether axial or equatorial, can significantly influence binding affinity and selectivity. nih.gov This defined conformation reduces the entropic penalty upon binding compared to more flexible fragments, potentially leading to higher binding efficiencies.

Furthermore, the fluoromethyl group serves as a versatile vector for fragment growth. In FBDD, initial fragment hits are optimized and expanded into more potent, lead-like compounds. researchgate.net The fluoromethyl handle on the rigid piperidine scaffold provides a specific point for chemical elaboration, allowing chemists to systematically explore the surrounding binding pocket while maintaining the core 3D structure of the initial fragment. The synthesis of libraries based on such defined 3D scaffolds is a key strategy for moving beyond the limitations of traditional 2D-focused collections. whiterose.ac.ukrsc.orgnih.gov

The inclusion of this compound significantly enhances the molecular diversity and structural rigidity of FBDD libraries. The introduction of fluorine, the most electronegative element, into the piperidine scaffold profoundly alters its physicochemical properties. tandfonline.commdpi.com This strategic fluorination can modulate basicity (pKa), metabolic stability, and binding affinity, thereby expanding the range of accessible pharmacological properties within a library. tandfonline.commdpi.comacs.orgnih.gov For instance, the presence of the electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen compared to its non-fluorinated analog, a modification that can improve membrane permeability and reduce off-target effects such as hERG channel affinity. acs.orgnih.gov

The structural rigidity of the piperidine core is a key advantage. While flexibility can be beneficial in some contexts, rigid fragments provide a clearer picture of the required pharmacophore for a given target. The defined shape of this compound helps to deconvolute structure-activity relationships (SARs) by minimizing conformational ambiguity. nih.gov This rigidity, combined with its distinct 3D shape, allows libraries based on this scaffold to populate under-explored regions of chemical space. This is often visualized using Principal Moments of Inertia (PMI) plots, where saturated scaffolds like piperidine occupy regions away from the typical rod-disc axis populated by flat aromatic compounds. whiterose.ac.uk

The following table summarizes the key physicochemical properties that distinguish 3D fragments derived from scaffolds like this compound from typical 2D fragments, based on established principles for FBDD.

| Property | Typical 2D Fragments (e.g., Aryl-based) | 3D Fragments (e.g., this compound-based) | Rationale for FBDD |

| Shape | Planar (disc-like) | Globular, Spherical | Explores a wider range of binding pocket shapes and increases hit rates for complex targets. whiterose.ac.uk |

| Fraction of sp3 Carbons (Fsp3) | Low | High | Correlates with improved solubility, metabolic stability, and clinical success. |

| Conformational Rigidity | High (within the ring) | High (defined chair conformation) | Reduces entropic loss upon binding, leading to more efficient interactions and clearer SAR. |

| Physicochemical Tuning | Limited to substituents on the ring | Tunable via fluorine incorporation (pKa, lipophilicity) and stereochemistry. acs.orgnih.gov | Allows for fine-tuning of properties like solubility, permeability, and metabolic stability. tandfonline.commdpi.com |

| Growth Vectors | Typically in the plane of the ring | Defined 3D vectors from axial/equatorial positions | Enables more precise and spatially diverse exploration of the target's binding site. researchgate.net |

By incorporating this compound, library designers can systematically introduce fragments with greater three-dimensionality, structural rigidity, and novel physicochemical properties, thereby enhancing the potential for discovering high-quality hits against a broader range of biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-(Fluoromethyl)piperidine, and what key reaction conditions are required to preserve stereochemical integrity?

- Methodological Answer : this compound is typically synthesized via alkylation or nucleophilic substitution of piperidine precursors. For example, starting from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, fluoromethyl groups can be introduced using 3-fluorobenzaldehyde under reductive amination conditions . Stereochemical integrity is maintained by employing chiral auxiliaries or enantioselective catalysts. Reaction parameters such as temperature (<0°C for sensitive intermediates) and inert atmospheres (e.g., nitrogen) are critical. Post-synthesis, confirm stereochemistry via chiral HPLC or -/-NMR analysis .

Q. How can researchers confirm the stereochemical configuration of this compound and its intermediates?

- Methodological Answer : Use a combination of nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents on the piperidine ring. Chiral stationary-phase HPLC (e.g., Chiralpak® columns) can resolve enantiomers. Compare optical rotation values with literature data (e.g., (+)-configuration derivatives in ). X-ray crystallography of crystalline intermediates provides definitive proof of absolute configuration .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values.

- Karl Fischer Titration : Measure water content (<0.1% for hygroscopic derivatives) .

Advanced Research Questions

Q. How can racemization during the synthesis of this compound derivatives be minimized under acidic or basic conditions?

- Methodological Answer : Racemization often occurs via ring-opening intermediates. Mitigation strategies include:

- Low-Temperature Reactions : Conduct alkylation below –20°C to stabilize transition states.

- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during fluoromethylation.

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective fluoromethylation .

Q. How should researchers address contradictory data in pharmacological studies of this compound derivatives (e.g., conflicting receptor binding affinities)?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. Validate results by:

- Cross-Platform Assays : Compare radioligand binding (e.g., -labeled compounds) with functional cellular assays (e.g., cAMP accumulation).

- Structural Analogues : Synthesize and test derivatives with systematic modifications (e.g., fluorophenyl vs. trifluoromethyl groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for designing this compound derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer :

- Lipophilicity Optimization : Adjust logP values to 2–3 via fluorination or methyl group addition.

- Molecular Weight Control : Keep derivatives below 500 Da.

- In Silico Modeling : Use programs like Schrödinger’s QikProp to predict BBB penetration scores. Validate with in vivo microdialysis .

Q. How can hygroscopicity challenges in handling this compound salts be managed during formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.